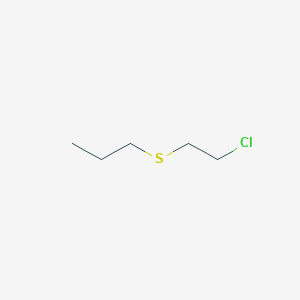
2-Chloroethyl n-propyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl n-propyl sulfide is a useful research compound. Its molecular formula is C5H11ClS and its molecular weight is 138.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gas Sensing Technology
Recent advancements have highlighted the potential of 2-chloroethyl n-propyl sulfide in gas sensing applications. Researchers have developed gas sensors that utilize metal oxides, such as tungsten trioxide (WO₃), to detect this compound effectively.
- Performance Metrics : A study demonstrated that a WO₃/graphite nanocomposite sensor exhibited a high response rate of 63% for detecting 5.70 ppm of this compound at an operating temperature of 260 °C. The sensor also showed rapid response and recovery times of 8 seconds and 34 seconds, respectively, indicating its efficiency in real-time monitoring applications .
- Selectivity : The sensor displayed remarkable selectivity, responding significantly more to this compound compared to other gases like ammonia and acetone, with a detection limit as low as 0.10 ppm . This selectivity is crucial for applications in environmental monitoring and safety.
Therapeutic Research
The toxicological profile of this compound has made it a subject of interest in therapeutic research, particularly concerning chemical warfare agents.
- Mechanisms of Action : Studies have investigated the mechanisms by which this compound causes skin injuries similar to those caused by sulfur mustard. Research involving animal models has shown that exposure leads to microvesication and inflammation, which are critical for understanding the injury mechanisms associated with chemical warfare agents .
- Potential Treatments : Understanding the injury mechanisms opens avenues for developing prophylactic or therapeutic interventions against the toxic effects of sulfur mustard and its analogs. Research is ongoing to evaluate potential treatments that could mitigate skin injuries caused by these compounds .
Chemical Behavior and Reaction Kinetics
The chemical behavior of this compound, particularly its hydrolysis reactions, has been extensively studied to understand its stability and reactivity.
- Hydrolysis Studies : Investigations into the hydrolysis of this compound reveal important insights into its breakdown products and reaction kinetics. These studies are vital for assessing environmental impacts and developing decontamination strategies following exposure to chemical agents .
- Reactivity with Nucleophiles : The compound's interactions with various nucleophiles have been explored, providing valuable data on its reactivity patterns under different conditions. Such information is essential for predicting its behavior in both laboratory settings and real-world scenarios .
Eigenschaften
CAS-Nummer |
4303-42-8 |
|---|---|
Molekularformel |
C5H11ClS |
Molekulargewicht |
138.66 g/mol |
IUPAC-Name |
1-(2-chloroethylsulfanyl)propane |
InChI |
InChI=1S/C5H11ClS/c1-2-4-7-5-3-6/h2-5H2,1H3 |
InChI-Schlüssel |
LAZDGCFXCRZCPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















